(R)-(-)-Efonidipine
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Overview
Description
(R)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (R)-configuration. It is a selective blocker of T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (S)-efonidipine.
Scientific Research Applications
Cardiovascular and Hypertensive Applications
Efonidipine in Hypertension Management : Studies have highlighted the effectiveness of efonidipine in managing heart rate and blood pressure in patients with mild-to-moderate hypertension. It significantly decreased resting heart rate and both trough and mean blood pressure over a 12-week treatment period (Oh et al., 2010).
Impact on Aldosterone Levels : Efonidipine has been shown to decrease plasma aldosterone concentration, a factor linked to cardiovascular diseases, suggesting its potential utility in managing conditions related to aldosterone synthesis and release (Okayama et al., 2006).
Cardioprotective Effects : Research indicates that efonidipine may have cardioprotective effects by inhibiting increases in heart rate and blood pressure due to stress, primarily through blocking T-type Ca channels (Morimoto et al., 2009).
Renal Protective Applications
Proteinuria and Renal Function : Efonidipine has demonstrated a reduction in proteinuria and preservation of renal function in patients with chronic kidney disease, highlighting its renal protective properties (Hayashi et al., 2003).
Treatment of Chronic Kidney Disease : Studies support the role of efonidipine in reducing the progression of chronic renal disease, showing improvement in GFR and reduction in proteinuria in patients with CKD (Narayan & Jha, 2019).
Vascular and Endothelial Function
- Impact on Endothelial Function : Efonidipine, as a T-type Ca2+ channel blocker, has shown promising results in improving vascular endothelial dysfunction in patients with essential hypertension, possibly due to a reduction in oxidative stress (Oshima et al., 2005).
properties
CAS RN |
128194-13-8 |
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Product Name |
(R)-(-)-Efonidipine |
Molecular Formula |
C34H38N3O7P |
Molecular Weight |
631.7 g/mol |
IUPAC Name |
2-(N-benzylanilino)ethyl (4R)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1 |
InChI Key |
NSVFSAJIGAJDMR-WJOKGBTCSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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